1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)
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Overview
Description
1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to the indole ring, along with a phenylhydrazone moiety
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole-2,3-dione, which is then reacted with 3,4-dichlorobenzyl chloride to form 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione.
Hydrazone Formation: The intermediate product is then treated with phenylhydrazine under acidic or basic conditions to yield the final compound, 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can be compared with other indole derivatives and hydrazones, such as:
1H-indole-2,3-dione derivatives: These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylhydrazone derivatives: These compounds contain the phenylhydrazone moiety but may have different core structures, resulting in distinct reactivity and applications.
The uniqueness of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-phenyldiazenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c22-17-11-10-14(12-18(17)23)13-26-19-9-5-4-8-16(19)20(21(26)27)25-24-15-6-2-1-3-7-15/h1-12,27H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIHACIGUVDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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